molecular formula C9H10O2 B1590204 Chroman-7-ol CAS No. 57052-72-9

Chroman-7-ol

Cat. No.: B1590204
CAS No.: 57052-72-9
M. Wt: 150.17 g/mol
InChI Key: LLVWVIIOKIWERJ-UHFFFAOYSA-N
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Description

Chroman-7-ol, also known as 3,4-dihydro-2H-1-benzopyran-7-ol, is a significant organic compound belonging to the chromane family. It is a derivative of chromane, characterized by a hydroxyl group at the seventh position of the benzopyran ring. This compound is known for its diverse biological activities and is a subject of extensive research in various scientific fields.

Mechanism of Action

Target of Action

Chroman-7-ol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . The primary targets of this compound are the nuclear estrogen receptors (ERs), particularly estrogen receptor β (ERβ), which are expressed in various brain regions .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them. This binding is more tight for ERβ than for ERα . This interaction results in the augmentation of the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation .

Biochemical Pathways

The action of this compound affects several signaling pathways, including GPR30 and ERs . These pathways play a crucial role in cerebellar development by affecting both neurons and astrocytes .

Pharmacokinetics

The pharmacokinetics of this compound involve its production by intestinal bacteria in response to soy isoflavone intake . Not all humans produce this compound

Result of Action

The action of this compound results in several molecular and cellular effects. In neurons, it augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, this compound induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the production of this compound is dependent on the intake of soy isoflavones and the presence of specific intestinal bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-7-ol can be synthesized through several methods. One common approach involves the reduction of chroman-7-one using suitable reducing agents. Another method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a domino Michael/hemiacetalization reaction, can yield chroman derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, reduction reactions, and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Chroman-7-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chroman-7-one using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

Chroman-7-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chroman-2-one: Another chromane derivative with a ketone group at the second position.

    Chroman-4-one: Characterized by a ketone group at the fourth position.

    Chromone: A related compound with a double bond between the second and third positions of the benzopyran ring.

Uniqueness: Chroman-7-ol is unique due to its hydroxyl group at the seventh position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other chromane derivatives .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWVIIOKIWERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481777
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57052-72-9
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(3-Hydroxy-propyl)-benzene-1,3-diol (3.05 g, 18.1 mmol, from Step 1) in anhydrous THF (50 mL ) were added Ph3P (7.13 g, 27.2 mmol, 1.5 eq) and ADDP (6.86 g, 27.2 mmol, 1.5 eq ) under argon. The mixture was stirred at rt for 17 h. The white solid was filtered off and the solvent was removed from the filtrate. The residue was purified on silica gel (flash column chromatography) eluting with 5% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide the desired product as white solid (1.80 g, 60.5%). 1H-NMR (CD3CN) δ 6.87 (d, 1H), 6.70 (broad, s, 1H, OH), 6.31 (dd, J=2.4, 8.2 Hz, 1H), 6.20 (d, 1H), 4.12 (t, 2H), 2.69 (t, 2H), 1.95 (m, 2H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.13 g
Type
reactant
Reaction Step One
Name
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60.5%

Synthesis routes and methods II

Procedure details

To a 1000 mL round bottomed flask, 0.15 mol of 7-hydroxychromone, and then 2.50 g of 5% palladium carbon and 300 mL of ethanol were added. Subsequently, hydrogen was passed into the flask, and the reaction was carried out for 48 hours at 50° C. Palladium carbon was removed by sucking filtration, and ethanol was removed by rotary evaporation. Then 21.39 g of 7-hydroxychroman was obtained, with a yield of 92.4% and MS m/z (M)150.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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